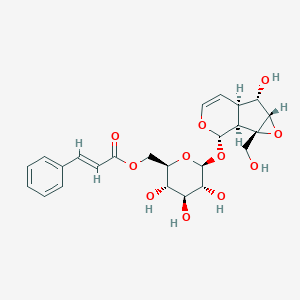
Picrosid I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is renowned for its hepatoprotective, anti-inflammatory, and antioxidant properties . It has been traditionally used in Ayurvedic medicine for treating liver disorders and other ailments.
Wissenschaftliche Forschungsanwendungen
Picrosid I hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Referenzverbindung in der Untersuchung von Iridoidglykosiden und deren Derivaten eingesetzt.
Biologie: Untersucht für seine Rolle in zellulären Signalwegen, insbesondere in Bezug auf oxidativen Stress und Entzündungen.
Medizin: Für seine leberschützende Wirkung, sein Potenzial zur Behandlung von Lebererkrankungen und seine entzündungshemmenden Eigenschaften erforscht. Es wird auch auf seine neuroprotektive Wirkung und sein Potenzial zur Behandlung neurodegenerativer Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung von pflanzlichen Rezepturen und Nahrungsergänzungsmitteln eingesetzt, die auf die Gesundheit der Leber und das allgemeine Wohlbefinden abzielen
5. Wirkmechanismus
This compound entfaltet seine Wirkung über verschiedene molekulare Mechanismen:
Leberschutz: Es erhöht die Aktivität von antioxidativen Enzymen und reduziert oxidativen Stress in Leberzellen.
Entzündungshemmende Wirkung: this compound hemmt die Produktion von proinflammatorischen Zytokinen und reguliert die Expression von Entzündungsvermittlern wie pSTAT6 und GATA3 nach unten.
Antioxidative Aktivität: Es fängt freie Radikale ab und reguliert die Expression von Genen, die an der antioxidativen Reaktion beteiligt sind, nach oben
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Picroside I involves several steps, starting from the extraction of the compound from the roots of Picrorhiza kurroa. The process typically includes:
Extraction: The roots are dried and powdered, followed by extraction using solvents like methanol or ethanol.
Isolation: The extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Picroside I.
Purification: Further purification is achieved through recrystallization or other suitable methods to obtain a high-purity product.
Industrial Production Methods: Industrial production of Picroside I focuses on optimizing yield and purity. Techniques such as supercritical fluid extraction and advanced chromatographic methods are employed to scale up production while maintaining the compound’s integrity and bioactivity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Picrosid I durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die eine veränderte biologische Aktivität aufweisen können.
Reduktion: Reduktionsreaktionen können die glykosidische Bindung verändern, was möglicherweise zu neuen Verbindungen mit einzigartigen Eigenschaften führt.
Substitution: Substitutionsreaktionen, insbesondere am Cinnamoylrest, können eine Vielzahl von Analoga liefern.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Lösungsmittel: Methanol, Ethanol, Dimethylsulfoxid (DMSO).
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils potenzielle therapeutische Anwendungen haben .
Wirkmechanismus
Picroside I exerts its effects through several molecular mechanisms:
Hepatoprotection: It enhances the activity of antioxidant enzymes and reduces oxidative stress in liver cells.
Anti-inflammatory Action: Picroside I inhibits the production of pro-inflammatory cytokines and downregulates the expression of inflammatory mediators such as pSTAT6 and GATA3.
Antioxidant Activity: It scavenges free radicals and upregulates the expression of genes involved in the antioxidant response
Vergleich Mit ähnlichen Verbindungen
Picrosid I wird oft mit anderen Iridoidglykosiden wie Picrosid II und Catalpol verglichen:
Picrosid II: Ähnlich in der Struktur, unterscheidet sich jedoch im Substitutionsmuster am Iridoidgerüst. Es zeigt ebenfalls leberschützende und entzündungshemmende Eigenschaften, kann aber eine andere Potenz und Wirksamkeit haben.
Catalpol: In verschiedenen Pflanzen, darunter Rehmannia glutinosa, gefunden, teilt es ähnliche biologische Aktivitäten, hat aber eine unterschiedliche chemische Struktur und andere therapeutische Anwendungen.
This compound zeichnet sich durch seinen einzigartigen Cinnamoylrest aus, der zu seinen spezifischen biologischen Aktivitäten und seinem therapeutischen Potenzial beiträgt .
Eigenschaften
CAS-Nummer |
27409-30-9 |
|---|---|
Molekularformel |
C24H28O11 |
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2R,4S,5S,6R)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H28O11/c25-11-24-16-13(17(27)21(24)35-24)8-9-31-22(16)34-23-20(30)19(29)18(28)14(33-23)10-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2/b7-6+/t13-,14-,16-,17+,18-,19+,20-,21+,22?,23+,24+/m1/s1 |
InChI-Schlüssel |
XZGPUOQGERGURE-XAJLVDHKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3[C@H]4[C@@H](C=CO3)[C@@H]([C@H]5[C@]4(O5)CO)O)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C4C(C=CO3)C(C5C4(O5)CO)O)O)O)O |
Key on ui other cas no. |
27409-30-9 |
Piktogramme |
Irritant |
Synonyme |
picroside I |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















